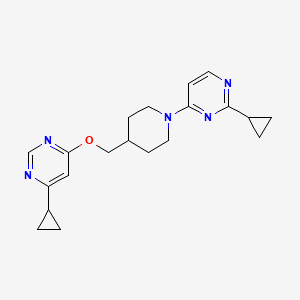

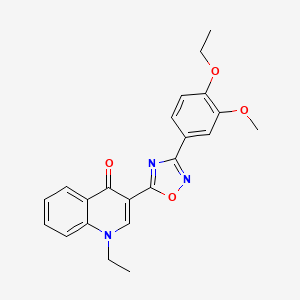

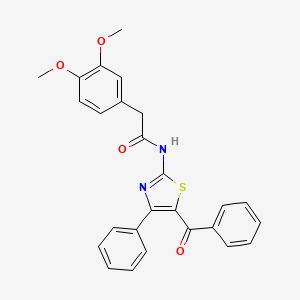

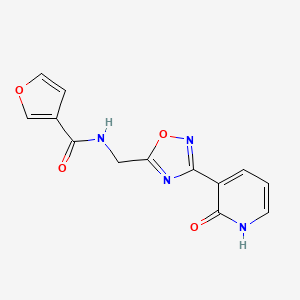

![molecular formula C27H22N4O8S B2575606 N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[(4-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide CAS No. 896705-65-0](/img/structure/B2575606.png)

N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[(4-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

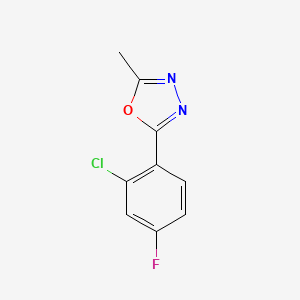

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as X-ray diffraction, NMR spectroscopy, and computational methods . Unfortunately, specific information about the molecular structure analysis of this compound is not available in the search results.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its solubility, stability, reactivity, and other characteristics that can be measured or observed without changing the compound’s composition . Unfortunately, specific information about the physical and chemical properties of this compound is not available in the search results.

Scientific Research Applications

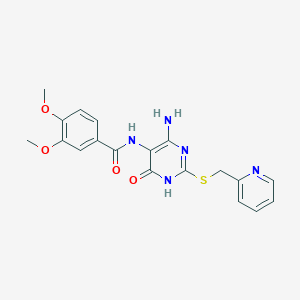

Antitumor Activity

A series of 3-benzyl-substituted-4(3H)-quinazolinones, closely related to the specified compound, were synthesized and evaluated for their in vitro antitumor activity. These compounds have shown significant broad-spectrum antitumor activity, with some being nearly 1.5–3.0-fold more potent compared to the positive control 5-fluorouracil. This implies a potential for the specified compound in cancer research, particularly in exploring novel therapeutic agents against various cancer cell lines (Ibrahim A. Al-Suwaidan et al., 2016).

Molecular Docking Studies

The same set of compounds was also subject to molecular docking studies to predict their binding affinities to target proteins associated with cancer. These studies are crucial in drug development as they help in understanding the mode of action at the molecular level, potentially guiding the optimization of the compounds for enhanced activity (Ibrahim A. Al-Suwaidan et al., 2016).

Imaging Applications in Alzheimer's Disease

Compounds structurally related to the specified molecule have been synthesized for use as PET radiotracers in Alzheimer's disease imaging. This research avenue indicates the potential of such compounds in the development of diagnostic tools for neurodegenerative diseases, highlighting the versatility of the quinazolinone scaffold in medical research (Mingzhang Gao et al., 2018).

Antimicrobial and Nematicidal Properties

Another study explored a new class of antimicrobial and nematicidal agents based on triazolo[4,3-c]quinazolinylthiazolidinones, suggesting the compound's framework could be beneficial in agricultural science and microbial resistance research. These compounds showed significant antimicrobial and nematicidal properties against a range of microorganisms, demonstrating the chemical versatility and potential utility of the quinazolinone backbone in addressing plant and soil health issues (C. Sanjeeva Reddy et al., 2016).

Conformational Studies

Research into the conformational and configurational disorder of similar compounds has provided insights into the molecular structures and interactions that govern their biological activity. Such studies are fundamental in the design of more effective and selective therapeutic agents, as they allow for a deeper understanding of the structure-activity relationship (SAR) (Paola Cuervo et al., 2009).

Safety and Hazards

Future Directions

Future directions for research on this compound could include further investigation into its synthesis, molecular structure, chemical reactivity, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields could be explored .

properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[(4-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N4O8S/c32-25(28-12-17-3-6-21-22(9-17)37-14-36-21)7-8-30-26(33)19-10-23-24(39-15-38-23)11-20(19)29-27(30)40-13-16-1-4-18(5-2-16)31(34)35/h1-6,9-11H,7-8,12-15H2,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRKQCWVDKYETIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C4=CC5=C(C=C4N=C3SCC6=CC=C(C=C6)[N+](=O)[O-])OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N4O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-({[4-(Pyrrolidin-1-ylsulfonyl)phenyl]sulfonyl}amino)hexanoic acid](/img/structure/B2575525.png)

![3-(4-methoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide](/img/structure/B2575527.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2-cyclopropylacetamide](/img/structure/B2575542.png)

![2-chloro-7-(2-fluorophenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2575544.png)